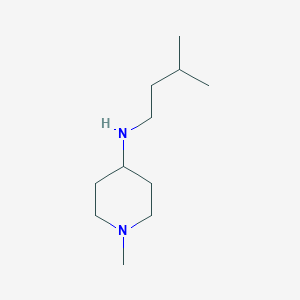
1-methyl-N-(3-methylbutyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(3-methylbutyl)piperidin-4-amine is a chemical compound belonging to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its molecular structure, which includes a piperidine ring substituted with a methyl group and a 3-methylbutyl group at the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with piperidine as the base structure. The piperidine ring is first methylated using methyl iodide in the presence of a strong base such as sodium hydride. Subsequently, the 3-methylbutyl group is introduced through a nucleophilic substitution reaction with 3-methylbutyl bromide.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, oxidation of the piperidine ring can lead to the formation of piperidin-4-one derivatives.
Reduction: Reduction reactions can be employed to reduce the piperidine ring or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Piperidin-4-one derivatives.
Reduction Products: Reduced piperidine derivatives.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its piperidine core makes it a valuable building block in medicinal chemistry.
Biology: Piperidines are known to interact with various biological targets, and derivatives of 1-methyl-N-(3-methylbutyl)piperidin-4-amine may be explored for their biological activity.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methyl-N-(3-methylbutyl)piperidin-4-amine exerts its effects depends on its specific biological target. The compound may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
N-Methyl-1-(3-methylbutyryl)piperidin-4-amine: Similar structure but with an acyl group instead of an amino group.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Similar piperidine core but with different substituents.
Uniqueness: The presence of the 3-methylbutyl group on the nitrogen atom distinguishes 1-methyl-N-(3-methylbutyl)piperidin-4-amine from other piperidines, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-(3-methylbutyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)4-7-12-11-5-8-13(3)9-6-11/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNVIJZQNBWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
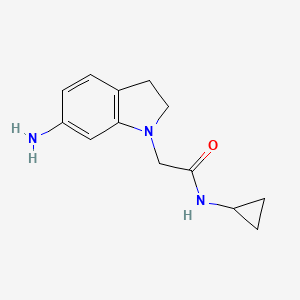
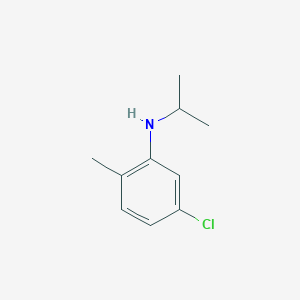
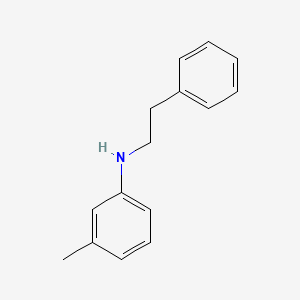
![4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile HCl](/img/structure/B7808842.png)
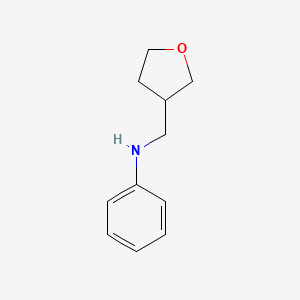
![(Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B7808863.png)
amine](/img/structure/B7808869.png)
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B7808876.png)
![Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate](/img/structure/B7808883.png)
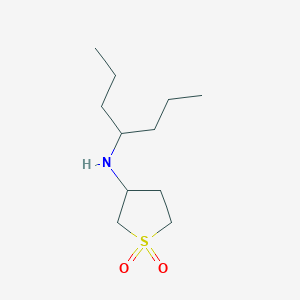
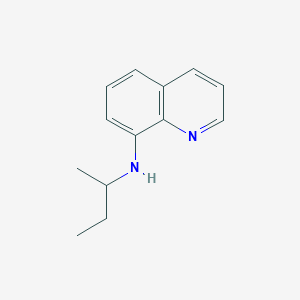
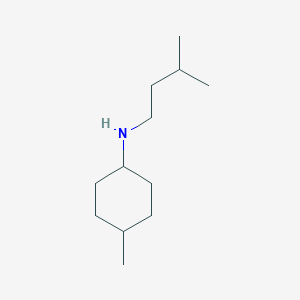
![2-[(Pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B7808917.png)
![N-[3-(Diethylamino)propyl]thiolan-3-amine](/img/structure/B7808918.png)
